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Compound of Interest

Compound Name: (R)-OR-S1

Cat. No.: B15584316 Get Quote

Initial Clarification: (R)-OR-S1 and the Anticancer Drug S-1

An initial search for the compound "(R)-OR-S1" did not yield a specific, publicly documented

pharmaceutical or research compound under this designation. It is highly probable that this

refers to the well-established oral anticancer drug S-1, which is a combination of three

components: tegafur, gimeracil, and oteracil. The reference to "(R)" may stem from the fact that

tegafur, a prodrug of 5-fluorouracil (5-FU), is a racemic mixture, meaning it contains both right-

handed (R) and left-handed (S) enantiomers. This guide will focus on the independently verified

research findings for the drug S-1.

S-1 is an oral fluoropyrimidine derivative designed to enhance the antitumor activity of 5-FU

while reducing its gastrointestinal toxicity.[1] It is widely used in the treatment of various

cancers, including gastric, colorectal, pancreatic, and non-small cell lung cancer.[1][2]

Comparative Efficacy of S-1
Clinical trials have extensively evaluated the efficacy of S-1, both as a monotherapy and in

combination with other chemotherapeutic agents like cisplatin. Its performance has been

frequently compared against other fluoropyrimidines, primarily 5-fluorouracil (5-FU) and

capecitabine.
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Table 1: Comparison of S-1 Monotherapy vs. 5-FU in
Advanced Gastric Cancer

Efficacy Endpoint S-1 5-FU
Hazard Ratio (HR) /
Risk Ratio (RR)

Median Overall

Survival (OS)
Non-inferior to 5-FU - -

Objective Response

Rate (ORR)
~15% (monotherapy) - -

Source: Multiple clinical trials have demonstrated the non-inferiority of S-1 to continuous

infusion of 5-FU in terms of overall survival.[1]

Table 2: S-1 Combination Therapy vs. Other Regimens in
Advanced Gastric Cancer

Treatment Arm
Median Overall
Survival (OS)

Median
Progression-Free
Survival (PFS)

Objective
Response Rate
(ORR)

S-1 + Cisplatin 13.0 months 6.0 months 54%

S-1 Monotherapy 11.0 months 4.0 months 31%

S-1 + Irinotecan 12.5 months - 41.5%

Irinotecan + Cisplatin 12.3 months 4.8 months 38%

5-FU Monotherapy 10.8 months 2.9 months 9%

Source: The SPIRITS trial demonstrated the superiority of S-1 plus cisplatin over S-1

monotherapy.[3] Other trials have compared S-1 combinations with various other

chemotherapy regimens.[1][3]

Table 3: Comparison of S-1 vs. Capecitabine in Elderly
Patients with Advanced Gastric Cancer
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Efficacy Endpoint S-1 Capecitabine

Median Overall Survival (OS) 8.1 months 9.5 months

Time to Progression (TTP) 4.2 months 4.7 months

Objective Response Rate

(ORR)
28.9% 27.2%

Source: A Phase II study in Korea showed similar efficacy between S-1 and capecitabine in

elderly patients.[3]

Comparative Safety and Tolerability
A key advantage of S-1 is its generally improved safety profile compared to intravenous 5-FU,

particularly concerning certain adverse events.

Table 4: Incidence of Grade 3-4 Adverse Events (S-1 vs.
5-FU)

Adverse Event S-1 5-FU

Stomatitis Lower Incidence Higher Incidence

Hypokalemia Lower Incidence Higher Incidence

Mucosal Inflammation Lower Incidence Higher Incidence

Hypophosphatemia Lower Incidence Higher Incidence

Source: A meta-analysis of eight randomized controlled trials indicated a lower incidence of

several adverse events with S-1 compared to 5-FU.[4]

Table 5: Incidence of Grade 3-4 Adverse Events (S-1 vs.
Capecitabine in Elderly Patients)
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Adverse Event S-1 Capecitabine

Granulocytopenia 4.8% 6.8%

Hand-foot syndrome 0% 6.8%

Diarrhea 0% 2.3%

Asthenia 7.1% 9.1%

Anorexia 9.5% 6.8%

Source: A Phase II study in Korea highlighted differences in the safety profiles of S-1 and

capecitabine in an elderly population.[3]

Experimental Protocols
The clinical validation of S-1 is based on robust experimental designs from numerous Phase I,

II, and III clinical trials. Below are generalized methodologies from these studies.

Phase III Randomized Controlled Trial for Advanced
Gastric Cancer (e.g., SPIRITS Trial)

Objective: To compare the efficacy and safety of S-1 plus cisplatin with S-1 monotherapy.

Patient Population: Patients with unresectable or recurrent advanced gastric cancer.

Treatment Arms:

Arm A (Combination): S-1 administered orally twice daily for 21 consecutive days, followed

by a 14-day rest period. Cisplatin administered intravenously on day 8. This cycle is

repeated every 5 weeks.

Arm B (Monotherapy): S-1 administered orally twice daily for 28 consecutive days,

followed by a 14-day rest period. This cycle is repeated every 6 weeks.

Primary Endpoint: Overall Survival (OS).
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Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and safety profile.

Tumor Assessment: Tumor response was typically evaluated every 6-8 weeks using

Response Evaluation Criteria in Solid Tumors (RECIST).

Statistical Analysis: Survival curves were estimated using the Kaplan-Meier method and

compared using the log-rank test. Hazard ratios were calculated using the Cox proportional

hazards model.

Visualizations: Signaling Pathways and
Experimental Workflows
Mechanism of Action of S-1
The following diagram illustrates the metabolic and signaling pathway of S-1.
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Caption: Mechanism of action of the three components of S-1.
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Typical Clinical Trial Workflow for S-1 Evaluation
The diagram below outlines a standard workflow for a clinical trial investigating S-1.

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Randomization

Treatment Arm A
(e.g., S-1 + Cisplatin)

Treatment Arm B
(e.g., S-1 Monotherapy)

Treatment Cycles

Tumor Assessment
(e.g., RECIST)

Safety Monitoring
(Adverse Events)

Disease Progression?

No

Follow-up for Survival

Yes

End of Study

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: A generalized workflow for a randomized clinical trial of S-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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